

Spectroscopic Profile of 4-Bromo-3-methylisothiazole: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-methylisothiazole

Cat. No.: B1288822

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Bromo-3-methylisothiazole**, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The structural integrity and purity of **4-Bromo-3-methylisothiazole** can be confirmed through a combination of spectroscopic techniques. The key data points are summarized below for ease of reference and comparison.

Parameter	Value
Molecular Formula	C ₄ H ₄ BrNS
Molecular Weight	178.05 g/mol
Monoisotopic Mass	176.92478 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available in search results	N/A	H-5
Data not available in search results	N/A	-CH ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	C-3
Data not available in search results	C-4
Data not available in search results	C-5
Data not available in search results	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available in search results	N/A	C-H stretch (aromatic)
Data not available in search results	N/A	C=N stretch
Data not available in search results	N/A	C-Br stretch
Data not available in search results	N/A	C-S stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The presence of a bromine atom is readily identified by the characteristic M+2 isotopic peak.

m/z	Relative Abundance (%)	Assignment
Data not available in search results	N/A	[M] ⁺ (with ⁷⁹ Br)
Data not available in search results	N/A	[M] ⁺ (with ⁸¹ Br)

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols that are typically employed for the analysis of compounds like **4-Bromo-3-methylisothiazole**.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of **4-Bromo-3-methylisothiazole** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl

sulfoxide- d_6 (DMSO- d_6), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is usually necessary due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of $4000\text{--}400\text{ cm}^{-1}$.

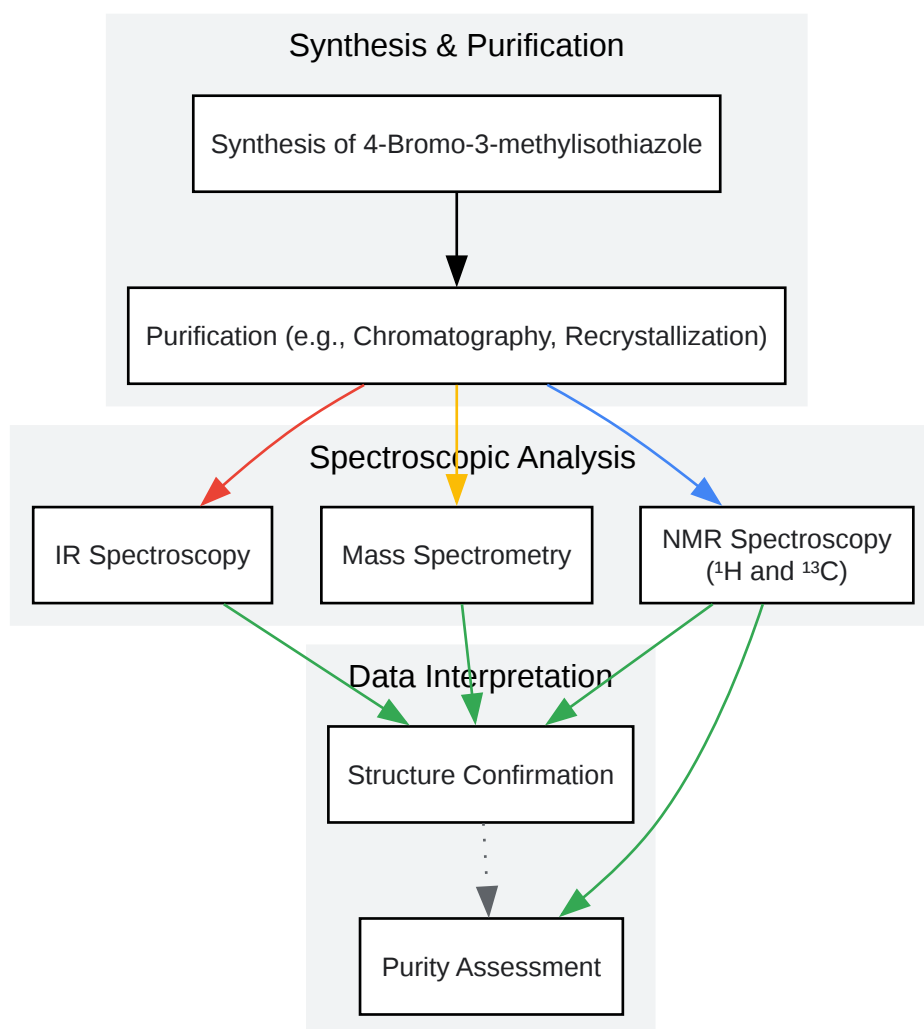
Mass Spectrometry

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is introduced into the ion source where it is vaporized and bombarded with a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **4-Bromo-3-methylisothiazole**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **4-Bromo-3-methylisothiazole**.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-3-methylisothiazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1288822#spectroscopic-data-of-4-bromo-3-methylisothiazole-nmr-ir-ms\]](https://www.benchchem.com/product/b1288822#spectroscopic-data-of-4-bromo-3-methylisothiazole-nmr-ir-ms)

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